3-(Pyridin-2-yl)-1-benzofuran-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-9-4-5-13-10(7-9)11(8-16-13)12-3-1-2-6-14-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZVGHMETUCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Pyridin 2 Yl 1 Benzofuran 5 Ol and Its Analogs
Established Synthetic Pathways to the Benzofuran (B130515) Core
The synthesis of the benzofuran nucleus is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These pathways form the foundation for constructing more complex molecules like 3-(Pyridin-2-yl)-1-benzofuran-5-ol.
One of the earliest methods is the Perkin rearrangement , which involves the reaction of a coumarin (B35378) derivative. nih.govjocpr.com A more common and versatile approach involves the intramolecular cyclization of appropriately substituted phenols. A prominent example is the cyclization of o-alkynylphenols. mdpi.com This is often achieved through Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. mdpi.comrsc.org Palladium and copper catalysts are frequently employed in these sequences. nih.govrsc.org
Another significant strategy is the acid-catalyzed cyclization and dehydration of α-aryloxyketones or related structures. rsc.org For instance, cyclization of phenacyl phenyl ethers can be accomplished using polyphosphoric acid (PPA). jocpr.com Additionally, intramolecular Wittig reactions and Friedel-Crafts-type reactions have been successfully applied to form the furan (B31954) ring fused to the benzene (B151609) core. rsc.org The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials.
Strategies for Introducing the Pyridine (B92270) Moiety at the 3-Position
Attaching an aryl group, such as pyridine, to the C3 position of the benzofuran ring requires specific and regioselective methods. Direct C-H functionalization of the benzofuran ring is a modern approach, though controlling regioselectivity between the C2 and C3 positions can be challenging.
A more controlled and widely used strategy involves building the benzofuran ring with the C3 substituent already incorporated. One such powerful method is a one-pot, three-component reaction utilizing an o-halophenol, a terminal alkyne, and an aryl halide (e.g., 2-bromopyridine) under Sonogashira coupling conditions. nih.gov This approach first couples the o-halophenol with the alkyne, which then undergoes cyclization and a second coupling with the pyridinyl halide to form the 2,3-disubstituted benzofuran.
Another strategy involves the reaction of N-tosylhydrazones with bromophenol derivatives. researchgate.net This process proceeds through a palladium-catalyzed cross-coupling followed by a copper-catalyzed radical cyclization to form the C(sp²)-C(sp²) bond between the benzofuran C3 position and the incoming aryl group. researchgate.net Furthermore, rearrangements of 2-hydroxybenzophenones using the Corey-Chaykovsky reagent have been shown to yield 3-substituted benzofurans. researchgate.net The reaction of in-situ generated benzofuran-2-amine (B3047424) with 1,3-dielectrophiles can also lead to the formation of benzofuro[2,3-b]pyridine (B12332454) systems, which are structurally related isomers. researchgate.net
Methods for Functionalization at the 5-Position of the Benzofuran Ring (Hydroxyl Group)
Introducing a hydroxyl group at the 5-position of the benzofuran ring is typically achieved in one of two ways: by using a starting material that already contains the hydroxyl group (or a protected precursor) or by late-stage functionalization.
The most direct method involves starting with a phenol (B47542) that is appropriately substituted. For example, using a 4-substituted-2-halophenol, such as 4-bromo-2-iodophenol (B1279099) or 5-iodovanillin (B1580916) (which has a hydroxyl and a methoxy (B1213986) group), allows for the construction of the benzofuran ring while retaining the desired oxygen-containing functional group at the C5 position. elsevier.es If a protected hydroxyl group, such as a methoxy group (-OCH₃), is used, a final deprotection step is required. Demethylation is a common final step and can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). uniroma1.it
Late-stage C-H hydroxylation is a more advanced but less common technique for this specific position. Palladium-catalyzed ortho-hydroxylation has been demonstrated for 2-arylpyridines, though directing this to the C5 position of a benzofuran would require specific directing groups. beilstein-journals.org For synthetic efficiency, incorporating the hydroxyl or a precursor group in the initial phenol starting material is the preferred and more established strategy. elsevier.esnih.gov
Advanced Synthetic Protocols for Hybrid Molecule Construction
Modern organic synthesis increasingly relies on advanced protocols that enhance efficiency, reduce waste, and allow for the rapid construction of complex molecular architectures. These methods are particularly valuable for synthesizing hybrid molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium and copper, are central to many modern syntheses of substituted benzofurans. acs.org Tandem reactions that combine multiple bond-forming events in a single pot are highly efficient. The Sonogashira coupling/cyclization cascade is a prime example, where an o-halophenol and a terminal alkyne react to form a 2-substituted benzofuran. mdpi.comrsc.org
This can be extended to a three-component reaction to install a substituent at the C3 position simultaneously. nih.gov Rhodium-based catalysts have also been employed for the synthesis of benzofurans through the cyclization of propargyl alcohols with aryl boronic acids or via C-H activation pathways. nih.govnih.gov Nickel-catalyzed reactions have also emerged as a powerful tool for constructing the benzofuran nucleus. acs.org These transition metal-catalyzed methods offer high yields and broad functional group tolerance, making them ideal for complex molecule synthesis. beilstein-journals.org
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂ / CuI / Base | o-Iodophenol, Terminal Alkyne | One-pot synthesis of 2-substituted benzofurans. rsc.org |
| Three-Component Sonogashira | Pd-catalyst / CuI / Base | o-Iodophenol, Terminal Alkyne, Aryl Iodide | Direct synthesis of 2,3-disubstituted benzofurans. nih.gov |
| Rhodium-Catalyzed Annulation | [CpRhCl₂]₂ / Cu(OAc)₂ | Salicylaldehyde, Cyclopropanol, Alcohol | Multi-component synthesis of benzofuran-3(2H)-ones. nih.gov |
| Copper-Catalyzed Cyclization | CuI / Base | o-Alkynylphenol | Often used for the final ring-closing step. nih.gov |
Microwave-Assisted Organic Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and sometimes altering reaction selectivity. The synthesis of benzofuran derivatives has significantly benefited from this technology.
Microwave irradiation can dramatically shorten the reaction times for transition metal-catalyzed processes, such as the Sonogashira and Suzuki couplings used in benzofuran synthesis. nih.govresearchgate.net For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. nih.gov This rapid heating minimizes the formation of side products that can occur during prolonged reaction times. nih.gov MAOS has been successfully applied to various benzofuran syntheses, including multi-component reactions, making it a key tool for creating libraries of complex molecules for drug discovery. rsc.orgijcce.ac.ir
| Reaction | Conditions | Time (Conventional) | Time (Microwave) | Yield Improvement |
| Suzuki Coupling | Pd-complex, Base, Toluene | 12-24 h | 15-30 min | Often significant |
| Three-Component Sonogashira | Pd/Cu catalyst, Base | 8-16 h | 20-40 min | Reduces side products |
Data synthesized from findings in references nih.govresearchgate.net.
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.org MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. mathnet.ru
For the synthesis of substituted benzofurans, several MCRs have been developed. A notable example is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans from an o-halophenol, a terminal alkyne, and an aryl iodide. nih.gov This reaction builds the complex scaffold in a single step under palladium/copper catalysis. Other MCRs might involve the reaction of phenols, arylglyoxals, and Meldrum's acid to produce benzofuran-3-ylacetic acids. mathnet.ru While not directly yielding the target molecule, these strategies highlight the power of MCRs in assembling the core structure with key functional groups in place, which can then be further modified. The development of MCRs for the direct synthesis of this compound remains an active area of research.
Derivatization Strategies for Structural Modification of this compound
The generation of analogs of this compound can be achieved through various synthetic transformations targeting each of the heterocyclic rings and the phenolic hydroxyl group. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.
The pyridine ring of the this compound scaffold is amenable to several modifications. Standard methodologies for pyridine functionalization can be applied, although the specific substitution pattern will be influenced by the electronic nature of the benzofuran moiety.
One common approach involves the introduction of substituents onto the pyridine ring prior to its coupling with the benzofuran core. For instance, substituted 2-bromopyridines can be used as starting materials in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce alkyl, aryl, or other functional groups onto the pyridine ring. nih.gov A study on the synthesis of 2-(5-(benzyloxy)pyridin-2-yl)-5-methoxybenzofuran-3-carboxylic acid illustrates the use of a substituted pyridine, 5-(benzyloxy)-2-bromopyridine, in a Suzuki coupling. nih.gov This strategy allows for the preparation of a variety of pyridine-substituted analogs.
Another potential modification is the oxidation of the pyridine nitrogen to form an N-oxide. This transformation can alter the electronic properties of the pyridine ring and provide a handle for further functionalization.
| Modification Strategy | Reagents and Conditions | Example Application | Reference |
| Suzuki Coupling | Substituted 2-bromopyridine, boronic acid/ester, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., 1,4-dioxane/H2O) | Synthesis of 2-(5-(benzyloxy)pyridin-2-yl)-5-methoxybenzofuran-3-carboxylic acid from 5-(benzyloxy)-2-bromopyridine. nih.gov | nih.gov |
This table is generated based on synthetic strategies for analogous compounds and can be adapted for this compound.
The benzofuran core offers several positions for substitution, allowing for the introduction of a wide range of functional groups. Common strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The directing effects of the existing oxygen atom and the pyridinyl and hydroxyl substituents will influence the regioselectivity of these reactions.
Substitutions at the C-2, C-4, C-6, and C-7 positions of the benzofuran ring are possible. For example, bromination of the benzofuran ring can provide a handle for subsequent cross-coupling reactions to introduce alkyl, aryl, or other moieties. Research on 6-benzofuryl purines has shown that substitutions at the C-6 position can significantly impact biological activity. nih.gov
Furthermore, the synthesis of benzofuran derivatives with substituents at various positions has been extensively reviewed, highlighting methods such as the intramolecular cyclization of substituted phenols and alkynes. rsc.orgjocpr.comorganic-chemistry.org These methods can be adapted to produce analogs of this compound with diverse substitution patterns on the benzofuran nucleus. For instance, starting with appropriately substituted phenols would lead to the desired benzofuran core.
| Modification Strategy | General Approach | Potential Application | Reference |
| Halogenation | Electrophilic halogenating agents (e.g., NBS, Br2) | Introduction of a halogen at various positions on the benzofuran ring for further functionalization. | researchgate.net |
| Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Heck) on halogenated benzofuran intermediates. | Introduction of alkyl, aryl, or vinyl groups. | acs.org |
| Cyclization of Precursors | Starting with substituted phenols and alkynes to build the substituted benzofuran core. | Synthesis of analogs with substituents at C-4, C-6, or C-7. | rsc.orgjocpr.comorganic-chemistry.org |
This table is generated based on synthetic strategies for analogous compounds and can be adapted for this compound.
The 5-hydroxyl group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of different functionalities that can modulate the compound's properties.
O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers. Standard Williamson ether synthesis conditions, involving a base (e.g., K2CO3, NaH) and an alkyl or aryl halide, can be employed. This allows for the introduction of a wide range of lipophilic or functionalized side chains.
Esterification: Reaction of the hydroxyl group with carboxylic acids, acid chlorides, or anhydrides leads to the formation of esters. This can be a strategy to create prodrugs or to introduce specific pharmacophores.
Conversion to other functional groups: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions. This opens up possibilities for introducing nitrogen, sulfur, or carbon-based substituents at the 5-position.
A study detailing the synthesis of benzofuran derivatives for imaging amyloid plaques involved a precursor with a hydroxyl group that was carried through the synthesis. nih.gov This indicates that the hydroxyl group is compatible with various reaction conditions and can be manipulated at different stages of the synthesis.
| Transformation | Reagents and Conditions | Product Type | Reference |
| O-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetone, DMF) | Ethers | nih.gov |
| Esterification | Acid chloride or anhydride, base (e.g., pyridine, Et3N), solvent (e.g., CH2Cl2) | Esters | researchgate.net |
| Triffylation | Triflic anhydride, base (e.g., pyridine) | Triflates for further substitution | General knowledge |
This table is generated based on synthetic strategies for analogous compounds and can be adapted for this compound.
Stereoselective Synthesis of Chiral Analogs (if applicable)
While this compound itself is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities. The stereoselective synthesis of such analogs is a critical aspect of medicinal chemistry.
Chiral centers can be introduced at several positions, for example, by adding a substituted alkyl chain to the 5-hydroxyl group or by functionalizing the benzofuran or pyridine rings with a chiral substituent.
One approach to achieve stereoselectivity is through asymmetric synthesis. For instance, the asymmetric reduction of a ketone precursor can generate a chiral alcohol. A study on the bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei achieved the highly stereoselective synthesis of (S)-1-(benzofuran-2-yl)ethanol, demonstrating the feasibility of enzymatic methods for creating chiral centers on a benzofuran scaffold. researchgate.net
Another strategy involves the use of chiral auxiliaries or catalysts in the synthetic route. For example, a stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones has been reported, showcasing a method to control stereochemistry in a related ring system. acs.org While not directly applicable to the this compound core, the principles of using chiral ligands with a metal catalyst could be adapted.
Work on the stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction highlights a one-pot method to generate three contiguous stereocenters with high diastereoselectivity, which could inspire strategies for complex chiral modifications of the target scaffold. ucl.ac.uk
| Strategy | Methodology | Example Application | Reference |
| Asymmetric Bioreduction | Whole-cell biocatalyst (e.g., Lactobacillus paracasei) | Enantioselective reduction of a ketone to a chiral alcohol. | researchgate.net |
| Asymmetric Catalysis | Chiral ligands with a metal catalyst (e.g., Palladium) | Stereoselective C-C bond formation. | acs.org |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule | Incorporation of a pre-existing stereocenter into the final molecule. | General knowledge |
This table is generated based on methodologies for creating chiral centers in related heterocyclic systems and could be explored for the synthesis of chiral analogs of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyridin 2 Yl 1 Benzofuran 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific NMR data for 3-(Pyridin-2-yl)-1-benzofuran-5-ol were found in the reviewed literature. A complete NMR analysis would be essential for the definitive structural elucidation of the molecule.
1D NMR (¹H, ¹³C) for Backbone Assignment
Hypothetically, a ¹H NMR spectrum would be crucial for identifying the protons on both the benzofuran (B130515) and pyridine (B92270) rings. The chemical shifts and coupling constants would help determine their precise locations. For example, the protons on the pyridine ring would exhibit characteristic splitting patterns, and the phenolic proton at the 5-position would likely appear as a singlet. In the ¹³C NMR spectrum, the number of signals would confirm the total count of unique carbon atoms, and their chemical shifts would indicate their electronic environment (aromatic, olefinic, or bonded to heteroatoms like oxygen or nitrogen). While data for related structures like di(pyridin-2-yl)methanol (B1605064) and various benzofuran-2-yl derivatives exist, they are not suitable for assigning the backbone of the target compound. rsc.org
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Relationships
To unambiguously connect the proton and carbon frameworks, a series of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, confirming the connectivity of protons on the pyridine and benzofuran rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule, particularly the rotational orientation of the pyridine ring relative to the benzofuran plane.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) would be an invaluable tool for investigating the presence of different crystalline forms, or polymorphs, of this compound. As polymorphism can significantly impact a compound's physical properties, ssNMR could detect subtle differences in the local environment of atoms in the solid state that are not observable in solution NMR. No such studies have been reported for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
Published HRMS data for this compound could not be located. This technique is essential for confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the resulting fragmentation pattern would offer valuable structural information, helping to confirm the connectivity of the pyridine and benzofuran moieties. While HRMS data are available for analogous compounds, they are specific to their respective elemental compositions. scienceopen.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights
Detailed FT-IR and FT-Raman spectra specific to this compound are not available in the current literature.
FT-IR (Fourier-Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the key functional groups. These would include a broad O-H stretching vibration for the phenolic hydroxyl group, C-O stretching for the furan (B31954) ether and the phenol (B47542), C=N and C=C stretching vibrations from the pyridine and benzofuran aromatic rings, and C-H stretching and bending modes.
FT-Raman Spectroscopy , being complementary to FT-IR, would be particularly useful for observing vibrations of the non-polar bonds of the aromatic backbone. Comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), could provide deeper insights into the molecule's conformational state. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Specific UV-Vis absorption and fluorescence data for this compound have not been reported.
UV-Vis (Ultraviolet-Visible) Spectroscopy would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., π→π*) within the conjugated system formed by the benzofuran and pyridine rings. msu.edu
Fluorescence Spectroscopy would characterize the molecule's ability to emit light after absorption. The emission spectrum, quantum yield, and fluorescence lifetime are key photophysical properties that depend heavily on the molecular structure and environment. The presence of the hydroxyl group and the nitrogen atom in the pyridine ring could make the compound's fluorescence properties sensitive to pH and solvent polarity. researchgate.netmdpi.com
Computational and Theoretical Chemistry Investigations of 3 Pyridin 2 Yl 1 Benzofuran 5 Ol
Density Functional Theory (DFT) Calculations
DFT calculations serve as a fundamental approach to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. acs.org By using functionals that approximate the exchange-correlation energy, DFT can provide highly accurate results for molecular properties, often with a good balance between computational cost and accuracy. For the analysis of 3-(Pyridin-2-yl)-1-benzofuran-5-ol, DFT methods are employed to explore its geometry, electronic orbitals, reactive sites, and intramolecular interactions.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. acs.org This process finds the minimum energy structure on the potential energy surface. For a molecule like this compound, which has a rotatable bond between the benzofuran (B130515) and pyridine (B92270) rings, conformational analysis is essential to identify the most stable conformer.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical but representative data for the most stable conformer of the molecule, as would be calculated using a DFT method like B3LYP/6-311++G(d,p).
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Lengths (Å) | C(benzofuran)-C(pyridine) | 1.475 |
| C-O (phenolic) | 1.368 | |
| O-H (phenolic) | 0.965 | |
| Bond Angles (°) | C-C-C (inter-ring) | 121.5 |
| C-O-H (phenolic) | 109.2 | |
| Dihedral Angle (°) | Benzofuran-Pyridine | 15.8 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. eurjchem.com
A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically localized on the electron-rich benzofuran ring, particularly the phenolic part, while the LUMO is often distributed over the electron-deficient pyridine ring. This distribution dictates the nature of electronic transitions and charge transfer within the molecule.
Table 2: FMO Energies and Energy Gap for this compound (Illustrative Data) This table provides hypothetical energy values calculated via DFT, illustrating the electronic characteristics of the molecule.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.14 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites prone to electrophilic and nucleophilic attack. eurjchem.com The MEP surface is colored based on its electrostatic potential value. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green regions are neutral.
For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group, highlighting them as primary sites for electrophilic interaction or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its electrophilic nature. Such maps are crucial for predicting intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is highly effective for investigating intramolecular charge transfer (ICT) and hyperconjugative interactions. semanticscholar.org
By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify their energetic significance using second-order perturbation theory. uni-muenchen.de For this compound, significant interactions would be expected between the lone pairs of the phenolic oxygen (donor) and the antibonding orbitals (acceptor) of the adjacent aromatic ring, as well as between the π-orbitals of the benzofuran and the π*-orbitals of the pyridine ring. These interactions stabilize the molecule and are indicative of electron delocalization.
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative NBO Data) This table presents hypothetical stabilization energies (E(2)) for key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (phenolic) | π(C-C) (benzofuran ring) | 22.5 |
| π (C-C) (benzofuran) | π(C-N) (pyridine ring) | 15.8 |
| LP(1) N (pyridine) | σ*(C-C) (pyridine ring) | 5.2 |
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Although calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations, they can be brought into excellent agreement with experimental data by applying a scaling factor. researchgate.net
The analysis helps to assign specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the O-H stretching of the phenol (B47542) group, C-O-C stretching of the furan (B31954) ring, C=N stretching of the pyridine ring, and various aromatic C-H and C=C stretching and bending modes.
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative Data) This table shows a hypothetical correlation between theoretical and experimental vibrational data for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3650 | 3500 | Phenolic hydroxyl group |
| C=N stretch | 1615 | 1595 | Pyridine ring |
| C-O-C stretch | 1245 | 1220 | Benzofuran ether linkage |
| Aromatic C=C stretch | 1580 | 1560 | Benzofuran and pyridine rings |
While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronic excited states. bohrium.com TD-DFT can accurately predict electronic absorption spectra (UV-Vis), which correspond to transitions from the ground state to various excited states. researchgate.net
The calculations provide information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). bohrium.com For this compound, TD-DFT can elucidate the photophysical properties, such as the wavelengths of maximum absorption and the orbitals involved in these electronic transitions, which is crucial for understanding its behavior upon light absorption.
Table 5: Calculated Electronic Absorption Properties using TD-DFT (Illustrative Data) This table presents hypothetical data for the main electronic transitions of the molecule in a solvent like ethanol.
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 3.85 | 322 | 0.45 | HOMO → LUMO (π→π) |
| 4.28 | 290 | 0.21 | HOMO-1 → LUMO (π→π) |
| 4.77 | 260 | 0.15 | HOMO → LUMO+1 (π→π*) |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or other propagation characteristics. The study of NLO properties is crucial for the development of new materials for telecommunications, optical computing, and other advanced technologies.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the NLO properties of molecules, including polarizability and hyperpolarizability. These calculations can predict the potential of a compound to exhibit NLO effects. While studies on the NLO properties of various organic molecules, including some benzofuran and pyridine derivatives, have been published, specific data for this compound is not currently available. Such a study would involve optimizing the molecular geometry and calculating the electronic response to an applied electric field to determine its NLO potential.
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity, stability, and other chemical properties. These descriptors are calculated using quantum mechanical methods and are invaluable for understanding and predicting chemical behavior.
Commonly calculated descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of molecular reactivity. A smaller gap generally suggests higher reactivity.
Ionization Potential and Electron Affinity: These relate to the ease of removing or adding an electron, respectively.
Global Hardness and Softness: These concepts from Conceptual DFT help to quantify the resistance of a molecule to changes in its electron distribution.
Electronegativity and Electrophilicity Index: These descriptors help in understanding the electron-donating or accepting capabilities of a molecule.
While general principles of quantum chemistry can be applied to estimate the properties of this compound based on its constituent parts, specific calculated values from dedicated computational studies are necessary for a precise understanding of its reactivity and stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models based on Molecular Descriptors
QSAR model development involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds with known biological activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For a class of compounds like benzofuran-pyridine hybrids, a QSAR study could be highly beneficial in identifying key structural features that contribute to a particular biological effect. However, to develop a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activities would be required.
Correlation of Theoretical Parameters with Observed Biological Activities
A crucial part of QSAR is correlating the calculated theoretical parameters (molecular descriptors) with experimentally observed biological activities. This correlation helps in understanding the mechanism of action and in designing more potent compounds. For instance, a QSAR model might reveal that a specific electronic or steric feature is critical for the activity of benzofuran derivatives. Without experimental biological data for a series of compounds including this compound, such correlations cannot be established.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex.
Ligand-Protein Interaction Profiling
Molecular docking simulations can provide a detailed profile of the interactions between a ligand, such as this compound, and a specific protein target. This includes identifying key binding interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such studies are fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Numerous molecular docking studies have been performed on various benzofuran and pyridine derivatives against a wide range of biological targets. mdpi.comresearchgate.net These studies highlight the potential of these scaffolds to interact with various enzymes and receptors. However, to perform a meaningful molecular docking study for this compound, a specific biological target would need to be identified, and the docking simulations would need to be carried out and analyzed. As of now, no such specific study for this compound has been reported.
Binding Energy Calculations and Posing Analysis
Computational techniques, particularly molecular docking, are pivotal in predicting the interaction between a small molecule, such as this compound, and a target protein's binding site. These methods calculate the binding energy, which estimates the affinity between the compound and its target. A more negative binding energy value typically signifies a more stable and favorable interaction.
While specific binding energy calculations for this compound are not extensively detailed in publicly available literature, studies on analogous benzofuran structures provide insight into the likely interactions. For instance, molecular docking studies on various benzofuran derivatives have revealed their potential to act as inhibitors for specific enzymes by calculating their binding energies. nih.govresearchgate.net In a study on related benzofuran-isoxazole hybrids, computational tools were used to predict properties and potential molecular targets, underscoring the importance of binding affinity assessments. researchgate.net Similarly, research on ethyl 3-[(pyridin-2-yl)amino]propanoate reported a binding energy of -7.03 kcal/mol with human alpha thrombin, indicating a stable complex. researchgate.net
Posing analysis complements binding energy calculations by providing a visual and chemical description of how the molecule fits into the binding pocket of a protein. This analysis identifies crucial non-covalent interactions, such as:
Hydrogen Bonds: These occur between hydrogen bond donors (like the hydroxyl -OH group on the benzofuran ring and the pyridine nitrogen) and acceptors (amino acid residues in the protein).
Hydrophobic Interactions: These involve nonpolar regions of the compound and protein, contributing significantly to binding stability.
Pi-Pi Stacking: This interaction can occur between the aromatic rings of the benzofuran and pyridine moieties and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
For this compound, the hydroxyl group at the 5-position and the nitrogen atom in the pyridine ring are key sites for forming hydrogen bonds, which are often critical for anchoring a ligand within a binding site. The planar benzofuran and pyridine ring systems are prime candidates for engaging in pi-pi stacking and other hydrophobic interactions. While detailed posing analysis for this specific compound is not published, analyses of similar benzofuran derivatives consistently highlight the importance of these interaction types in determining binding orientation and affinity. researchgate.netmdpi.com
Table 1: Illustrative Binding Energy Data from Analogous Compounds
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Citation |
| Benzofuran-pyrimidine derivatives | GlcN-6-P | Not specified, but noted as low | nih.gov |
| Ethyl 3-[(pyridin-2-yl)amino]propanoate | Human alpha thrombin | -7.03 | researchgate.net |
| This compound | Not Available in Literature | Not Available in Literature |
Table 2: Predicted Interaction Profile for this compound
| Interaction Type | Potential Interacting Moieties of the Compound |
| Hydrogen Bond | 5-hydroxyl group, Pyridine nitrogen |
| Pi-Pi Stacking | Benzofuran ring system, Pyridine ring |
| Hydrophobic Interaction | Benzofuran and pyridine rings |
Identification of Potential Molecular Targets
The identification of potential molecular targets is a crucial step in understanding the biological activity of a compound. For this compound, this process relies heavily on computational approaches like reverse docking and similarity analysis with known active compounds. The benzofuran scaffold is present in a wide array of biologically active molecules, suggesting that derivatives could interact with various protein families. researchgate.netnih.gov
Studies on compounds with similar structural features have identified several potential target classes:
Kinases: The pyridine and benzofuran motifs are common in kinase inhibitors. For example, anaplastic lymphoma kinase (ALK) has been identified as a target for some benzofuran hybrids. mdpi.com The V-shaped 2-(pyridin-3-yl)-1H-indol-6-ol, which has some structural resemblance, was found to inhibit DYRK1A kinase. mdpi.com
Enzymes in Pathogen Metabolism: Research on benzofuran-pyrimidine derivatives pointed to GlcN-6-P synthase as a promising antibacterial and antifungal target. brieflands.com The thioesterase domain of Pks13 has also been identified as a novel target for tuberculosis, inhibited by a benzofuran lead compound. acs.org
DNA Gyrase: This bacterial enzyme is a major target for antibiotics, and some benzofuran derivatives have been investigated as potential DNA gyrase B inhibitors. ekb.eg
Cysteinyl Leukotriene Receptors (CysLT2): These receptors are involved in inflammation, and novel antagonists containing a benzofuran-related benzo[d] nih.govresearchgate.netdioxole moiety have been synthesized and evaluated. pensoft.net
Thrombin: As noted previously, a related pyridinyl-amino compound showed potential as a thrombin inhibitor, suggesting that this compound could be explored for antithrombotic activity. researchgate.net
These findings suggest that this compound possesses a chemical structure amenable to interacting with a diverse range of biological targets, particularly enzymes like kinases and those involved in microbial metabolism. Further experimental validation is necessary to confirm these computationally predicted targets.
In Vitro Biological Activity and Mechanistic Studies of 3 Pyridin 2 Yl 1 Benzofuran 5 Ol and Its Derivatives
Antimicrobial Activity Studies (in vitro)
Benzofuran (B130515) derivatives are recognized for their wide range of pharmacological activities, including their effectiveness against various microbial pathogens. nih.govresearchgate.net The unique structural features of the benzofuran nucleus make it a privileged scaffold in the design of new antimicrobial agents. researchgate.net
Antibacterial Activity Against Specific Bacterial Strains
Numerous studies have demonstrated the antibacterial potential of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. For instance, some synthesized benzofuran derivatives have shown varied degrees of antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govnih.gov Interestingly, certain studies have reported higher inhibitory activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov
The substitution pattern on the benzofuran ring plays a crucial role in determining the antibacterial potency. For example, the presence of electron-withdrawing groups on the benzofuran ring has been shown to enhance antibacterial activity. nih.gov In one study, a series of benzofuran derivatives were evaluated, and it was found that compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov Another study on newly synthesized pyridine (B92270) derivatives reported that a compound, coded as 12a, showed good activity against E. coli with a MIC value of 0.0195 mg/mL and was also effective against Bacillus mycoides with a MIC of 0.0048 mg/mL. mdpi.com
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 1-(thiazol-2-yl)pyrazoline | Gram-negative bacteria | Inhibitory zone 25 mm | nih.gov |
| 1-(thiazol-2-yl)pyrazoline | Gram-positive bacteria | Inhibitory zone 20 mm | nih.gov |
| Benzofuran derivatives with C-6 hydroxyl group | Various bacterial strains | MIC: 0.78-3.12 μg/mL | nih.gov |
| Pyridine derivative 12a | E. coli | MIC: 0.0195 mg/mL | mdpi.com |
| Pyridine derivative 12a | Bacillus mycoides | MIC: 0.0048 mg/mL | mdpi.com |
| Pyridine derivative 15 | E. coli | MIC: 0.0048 mg/mL | mdpi.com |
| Pyridine derivative 15 | Bacillus mycoides | MIC: 0.0098 mg/mL | mdpi.com |
Antifungal Activity Against Fungal Pathogens
Derivatives of 3-(Pyridin-2-yl)-1-benzofuran-5-ol have also been investigated for their antifungal properties. Benzofuran-5-ol (B79771) derivatives, in particular, have emerged as promising antifungal agents. nih.govresearchgate.net Studies have shown that these compounds exhibit significant activity against a range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus neoformans. nih.govresearchgate.net
The antifungal activity of these compounds is often attributed to the benzofuran-5-ol scaffold, which is believed to be a key pharmacophore. researchgate.net For example, certain benzofuran-5-ol derivatives have demonstrated potent activity against C. albicans and C. tropicalis, with MIC values as low as 1.6 mg/mL and 3.2 mg/mL, respectively. researchgate.net Another study highlighted that a pyridine derivative, compound 12a, was active against C. albicans with a MIC of 0.0048 mg/mL, while compound 15 inhibited its growth at a MIC of 0.039 mg/mL. mdpi.com
| Compound/Derivative | Fungal Pathogen | Activity/MIC | Reference |
| Benzofuran-5-ol derivative | C. albicans | MIC: 1.6 mg/mL | researchgate.net |
| Benzofuran-5-ol derivative | C. tropicalis | MIC: 3.2 mg/mL | researchgate.net |
| Pyridine derivative 12a | C. albicans | MIC: 0.0048 mg/mL | mdpi.com |
| Pyridine derivative 15 | C. albicans | MIC: 0.039 mg/mL | mdpi.com |
Investigation of Antimicrobial Mechanisms
The mechanism by which benzofuran derivatives exert their antimicrobial effects is a subject of ongoing research. One proposed mechanism for the antifungal activity of benzofuran-5-ols is their potential metabolism to benzoquinone derivatives within the fungal cells. researchgate.net These quinonoid structures are known to possess potent antifungal properties. researchgate.net
For antibacterial action, some benzofuran derivatives have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govmdpi.com Specifically, the B subunit of DNA gyrase (GyrB) has been a target for the development of novel antibacterial agents. nih.govmdpi.com Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of DNA gyrase. nih.govmdpi.com
Anticancer Activity Studies (in vitro cytotoxicity on cancer cell lines)
In addition to their antimicrobial properties, derivatives of this compound have shown significant potential as anticancer agents. The benzofuran scaffold is a common structural element in many natural and synthetic compounds with antitumor activity. nih.govresearchgate.net
Cell Viability Assays and IC50 Determination
The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines using cell viability assays, such as the MTT assay. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter used to quantify the cytotoxic potential. science.gov
Several studies have reported the IC50 values for various benzofuran derivatives against different cancer cell lines. For example, a series of 3-acyl-5-hydroxybenzofuran derivatives exhibited antiproliferative activity against human breast cancer MCF-7 cells, with one compound showing an IC50 value of 43.08 μM. scispace.com In another study, a benzofuran derivative demonstrated potent cytotoxicity against the head and neck cancer cell line SQ20B with an IC50 of 0.46 µM. mdpi.comresearchgate.net Furthermore, some benzofuran-oxadiazole derivatives have shown excellent anticancer activity against lung cancer cells, with IC50 values as low as 6.3 µM. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 3-acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast Cancer) | 43.08 μM | scispace.com |
| Benzofuran derivative | SQ20B (Head and Neck Cancer) | 0.46 µM | mdpi.comresearchgate.net |
| Benzofuran-oxadiazole derivative 5d | A549 (Lung Cancer) | 6.3 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate Cancer) | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast Cancer) | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung Cancer) | 4.55 µM | nih.gov |
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. ekb.eg Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of caspases, which are proteases that execute the cell death program. mdpi.com
Several studies have indicated that benzofuran derivatives can induce apoptosis in various cancer cell lines. researchgate.net The underlying mechanisms often involve the modulation of key proteins in the apoptotic pathways. For instance, some compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. mdpi.comsemanticscholar.org
Furthermore, some benzofuran derivatives have been found to arrest the cell cycle at different phases, such as the G2/M phase, which can also contribute to their anticancer effects. researchgate.netresearchgate.net The induction of apoptosis is often confirmed by techniques like Annexin V-FITC staining and cell cycle analysis using flow cytometry. researchgate.netnih.gov
Cell Cycle Modulation
The ability of benzofuran derivatives to modulate the cell cycle is an area of active research. While direct studies on this compound are limited, research on related benzofuran structures provides insight into the potential of this chemical class. For instance, a novel synthetic benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), has been shown to induce cell death by arresting the cell cycle at the G2/M phase in Jurkat T lymphocytes, which have a functional p53 protein. nih.gov This effect suggests that certain benzofuran compounds may exert their antiproliferative effects through p53-dependent pathways. nih.gov The investigation of such compounds has highlighted their potential as antimitotic agents and inducers of apoptosis. nih.gov
Anti-inflammatory and Analgesic Effects (mechanistic investigations in cellular models)
The anti-inflammatory potential of compounds bearing the benzofuran or pyridine motif has been explored in various cellular models. Two new benzofuran derivatives isolated from Liriope spicata var. prolifera, namely 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, have demonstrated significant inhibitory activity against neutrophil respiratory burst stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov This suggests a mechanism of action that involves the modulation of neutrophil activation, a key process in the inflammatory response.
Similarly, derivatives of 3-hydroxy-pyridine-4-one have been investigated for their anti-inflammatory properties. It is proposed that their mechanism may be linked to their iron-chelating abilities, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov By sequestering iron, these compounds may indirectly inhibit the synthesis of pro-inflammatory mediators.
Enzyme Inhibition Assays (in vitro)
Thrombin Inhibition Studies
The inhibition of thrombin, a key enzyme in the coagulation cascade, is a critical target for antithrombotic therapies. While direct data for this compound is not available, studies on structurally related pyridin-2-one derivatives have shown potent in vitro activity against thrombin with excellent selectivity over trypsin. nih.gov These findings, guided by X-ray crystal structure data of the serine protease thrombin, suggest that the pyridine moiety can serve as a core motif for the design of effective thrombin inhibitors. nih.gov A computational study on ethyl 3-[(pyridin-2-yl)amino]propanoate also suggested its potential as a thrombin inhibitor, forming a stable complex with human alpha thrombin. researchgate.net
Kinase Inhibition (e.g., DYRK1A)
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a kinase implicated in various neurological disorders and cancers, making it an attractive therapeutic target. nih.govresearchgate.net Research has identified several N-heterocyclic compounds based on harmine (B1663883) and harmol, including those with benzofuranone and pyrrolone cores, as statistically significant inhibitors of DYRK1A. nih.govchemrxiv.org
A significant finding in this area is the structure-guided discovery of potent and selective DYRK1A inhibitors, which led to the identification of 4-(1-benzofuran-5-yl)pyridine-2,6-diamine as a potent inhibitor. sci-hub.sercsb.org This compound is a close structural analog of this compound. The research demonstrated that through fragment screening and subsequent optimization, a simple biaryl compound could be developed into a potent and selective DYRK1A inhibitor. sci-hub.sercsb.org The table below summarizes the inhibitory activity of a related benzofuran derivative.
| Compound | Target | IC50 (nM) | Reference |
| A benzofuran derivative | DYRK1A | 250 | sci-hub.se |
This data is for a derivative and not the specific compound this compound.
Other Relevant Enzyme Targets
While the primary focus has been on thrombin and DYRK1A, the benzofuran and pyridine scaffolds are known to interact with a range of other enzymes. For example, various benzofuran derivatives have been investigated for their inhibitory effects on enzymes such as phospholipase A2, cyclooxygenases, and lipoxygenases, which are involved in the production of eicosanoids and are relevant to inflammation. jst.go.jp However, specific inhibitory data for this compound on other enzyme targets is not currently available in the literature.
Vasorelaxant Activity in Isolated Tissue Preparations
The potential for benzofuran derivatives to induce vasorelaxation has been demonstrated in studies using isolated tissue preparations. A series of 2-alkoxy-pyridine-3-carbonitrile-benzofuran hybrids were synthesized and evaluated for their vasodilation activity on isolated thoracic aortic rings of rats pre-contracted with norepinephrine (B1679862) hydrochloride. researchgate.net Several of these compounds exhibited remarkable activity, with some showing IC50 values lower than the reference standard, amiodarone (B1667116) hydrochloride. researchgate.net These findings suggest that the benzofuran-pyridine hybrid structure may be a promising scaffold for the development of new vasodilator agents. The mechanism of action for some vasorelaxants with a pyridine core, such as olprinone, involves the inhibition of phosphodiesterase 3 (PDE3). nih.gov
| Compound Derivative | Vasorelaxant Activity (IC50, µM) | Reference |
| 2-alkoxy-pyridine-3-carbonitrile-benzofuran hybrid (4w) | 0.223 | researchgate.net |
| 2-alkoxy-pyridine-3-carbonitrile-benzofuran hybrid (4e) | 0.253 | researchgate.net |
| Amiodarone hydrochloride (Reference) | 0.300 | researchgate.net |
This data is for derivatives and not the specific compound this compound.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For the pyridinyl-benzofuran class of compounds, SAR studies have been instrumental in identifying the key molecular features that determine their potency and selectivity against various biological targets.
Identification of Key Pharmacophoric Elements
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is essential for its biological activity. nih.gov Analysis of active analogs of this compound reveals a consistent pharmacophoric model. The core structure, comprising the fused benzofuran ring system linked to a pyridine ring, is fundamental to activity.
The key pharmacophoric elements are:
The Benzofuran Scaffold: This planar, bicyclic, and hydrophobic ring system serves as the foundational structure. It is a common motif in many biologically active agents and is crucial for establishing interactions within target proteins. nih.govammanu.edu.jo Studies on various benzofuran derivatives confirm its role as an essential scaffold for antimicrobial and anticancer activities. nih.govmdpi.com
The 5-Hydroxyl Group: The hydroxyl group at the C-5 position of the benzofuran ring is a critical feature, acting as both a hydrogen bond donor and acceptor. Its presence is a recurring feature in potent analogs, such as those designed for imaging β-amyloid (Aβ) plaques in Alzheimer's disease, like 2-(2-[¹⁸F]-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. scienceopen.com This suggests the 5-OH group is directly involved in binding to target sites.
The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is a key hydrogen bond acceptor and participates in aromatic stacking interactions. Its position and substitution pattern are major determinants of potency and selectivity. nih.gov The combination of the benzofuran and pyridine moieties has been explored in developing agents for various diseases. nih.govbrieflands.com
Elucidation of Substituent Effects on Biological Potency and Selectivity
The biological potency and selectivity of the pyridinyl-benzofuran scaffold can be precisely modulated by introducing various substituents onto either the benzofuran or pyridine rings.
Research into pyridinyl benzofuran derivatives as imaging agents for Aβ plaques has provided valuable SAR data. A study on iodinated 2-(pyridinyl)benzofuran-5-ol derivatives demonstrated that substitutions on the pyridine ring significantly impact binding affinity to Aβ aggregates. scienceopen.com For instance, introducing an iodine atom at different positions on the pyridine ring resulted in compounds with excellent affinity, with Kᵢ values in the low nanomolar range. scienceopen.com The data suggests that the position of the halogen on the pyridine ring can fine-tune the binding affinity.
| Compound Name | R¹ | R² | R³ | Kᵢ (nM) for Aβ(1-42) Aggregates scienceopen.com |
| 7 | I | H | H | 10.3 |
| 8 | H | I | H | 2.94 |
| 9 | H | H | I | 2.36 |
Table 1: In vitro binding affinities of iodinated 2-(pyridinyl)benzofuran-5-ol analogs for β-amyloid aggregates. The core structure is a 2-(2-aminopyridin-X-yl)-6-(methylamino)benzofuran-5-ol, with varying positions of the iodine substituent (R¹, R², R³). scienceopen.com
In a different therapeutic area, a series of benzofuran derivatives developed as histamine (B1213489) H₃ receptor antagonists revealed the profound impact of electron-withdrawing groups on the pyridine ring. The introduction of a nitro group at the 5-position of the pyridine ring in {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(pyridin-2-yl)amine led to a remarkable increase in potency. The resulting compound, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine , exhibited a human Kᵢ of 0.05 nM, which was a 9-fold improvement over its non-nitrated counterpart. acs.org This highlights the critical role of electronic effects on the pyridine moiety in enhancing biological activity.
Furthermore, general SAR studies on benzofuran derivatives have shown that substitution on the benzofuran ring itself is also a key determinant of activity. For example, the presence of a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position of certain amino-2-(benzoyl)benzofurans resulted in a 3- to 10-fold increase in antiproliferative activity compared to analogs with different substitution patterns. mdpi.com
Development of Design Principles for Enhanced Activity
Based on the accumulated SAR data from various analogs, several design principles can be formulated to guide the development of more potent and selective agents based on the this compound scaffold.
Preservation of the Core Pharmacophore: The foundational pyridinyl-benzofuran-5-ol structure should be maintained as it contains the essential features for target binding. The planarity of the benzofuran system, the hydrogen bonding capability of the 5-hydroxyl group, and the interaction potential of the pyridine ring are all crucial.
Strategic Substitution on the Pyridine Ring: The pyridine ring is a prime location for modification to enhance potency and selectivity.
The introduction of electron-withdrawing groups, such as a nitro moiety, can dramatically increase binding affinity, as seen in H₃ receptor antagonists. acs.org
Halogenation of the pyridine ring is a viable strategy for developing high-affinity ligands, particularly for use as radiolabeled imaging agents. scienceopen.com The specific position of the halogen can be optimized to achieve the best binding characteristics.
Fine-Tuning via Benzofuran Ring Substitution: While the 5-OH group appears critical, other positions on the benzofuran ring can be substituted to modulate activity and physicochemical properties. The addition of small alkyl or alkoxy groups, such as methyl or methoxy groups, has been shown to be effective in increasing the potency of other benzofuran series and could be applied to this scaffold. mdpi.com
Linker and Positional Isomerism: The point of attachment between the benzofuran and pyridine rings (e.g., C2 vs. C3 of the benzofuran) and the introduction of linkers (e.g., amine, ether) are important considerations. The compound {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine demonstrates that an amino linker between the two ring systems can lead to highly potent molecules. acs.org Exploring different linkers and the relative orientation of the two heterocyclic rings can lead to the discovery of novel agents with optimized activity profiles.
By applying these principles, medicinal chemists can rationally design new analogs of this compound with enhanced biological activity and selectivity for a wide range of therapeutic targets.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Access Undiscovered Analogs
The exploration of novel synthetic methodologies is crucial for accessing a wider array of 3-(Pyridin-2-yl)-1-benzofuran-5-ol analogs with potentially improved pharmacological profiles. Current synthetic strategies often involve multi-step processes. Future research could focus on developing more efficient and versatile one-pot or domino reactions. researchgate.net For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have proven effective in the synthesis of substituted benzofurans and could be further optimized for this specific scaffold. nih.govrsc.org The use of innovative catalysts, like palladium-copper systems, could facilitate the construction of the benzofuran (B130515) core and the introduction of diverse substituents. acs.orgnih.gov Furthermore, exploring ultrasound-assisted synthesis could offer a greener and more rapid alternative to conventional methods. benthamdirect.com The development of novel synthetic routes will not only streamline the production of known derivatives but also open doors to previously inaccessible analogs with unique biological activities. researchgate.netnih.gov
Exploration of Additional Biological Targets and Mechanisms of Action
While initial studies have hinted at the potential of this compound, a comprehensive understanding of its biological targets and mechanisms of action is still in its infancy. Benzofuran derivatives, in general, have shown a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netjocpr.com Future research should aim to systematically screen this compound and its analogs against a broad panel of biological targets.
This could involve high-throughput screening assays to identify novel protein interactions. For example, given the neuroprotective potential of some benzofurans, investigating targets relevant to Alzheimer's disease, such as β-amyloid plaques and tau protein, would be a worthy pursuit. nih.govfrontiersin.orgscienceopen.com In the context of cancer, exploring inhibition of key signaling pathways like VEGFR-2 or protein kinases could reveal new therapeutic opportunities. researchgate.net Understanding the precise molecular interactions through techniques like X-ray crystallography of co-crystals with target proteins will be instrumental in elucidating the mechanism of action. mdpi.com
Application of Advanced Computational Techniques (e.g., AI/ML in drug design)
The integration of advanced computational techniques, including artificial intelligence (AI) and machine learning (ML), can significantly accelerate the drug discovery and development process for this compound derivatives. Computational methods like Density Functional Theory (DFT) can be employed to study the structural and electronic properties of these molecules, providing insights into their reactivity and potential interactions with biological targets. researchgate.netbohrium.com
Molecular docking studies can predict the binding affinity and orientation of analogs within the active sites of various enzymes and receptors, helping to prioritize compounds for synthesis and biological testing. researchgate.netbrieflands.com AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. These computational approaches, when used in synergy with experimental work, can streamline the optimization of lead compounds and reduce the time and cost associated with drug development.
Investigation of Prodrug Strategies for Improved Pharmacokinetic Properties
To enhance the clinical potential of this compound, the investigation of prodrug strategies is a critical area of future research. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can overcome challenges related to poor solubility, low bioavailability, and unfavorable pharmacokinetic profiles. nih.gov
For benzofuran derivatives, ester prodrugs have been successfully employed to improve properties like lipophilicity and cell permeability. researchgate.net For instance, a disodium (B8443419) phosphate (B84403) ester derivative of a benzofuran compound demonstrated significantly enhanced antitumor activity and a longer half-life compared to the parent drug. nih.gov Future studies could explore a variety of promoieties to attach to the 5-hydroxyl group of this compound, aiming to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. The design of prodrugs that are selectively activated at the target site could also lead to improved efficacy and reduced off-target effects. mdpi.comresearchgate.net
Design and Synthesis of Photoactivatable or Stimuli-Responsive Derivatives
The development of photoactivatable or stimuli-responsive derivatives of this compound represents a cutting-edge research direction. These "smart" molecules can be activated by external stimuli, such as light of a specific wavelength, allowing for precise spatial and temporal control over their biological activity. This approach has significant potential in targeted therapies, reducing systemic toxicity.
Photochromic compounds, which can reversibly switch between two isomers with different properties upon light irradiation, have been incorporated into various molecular scaffolds. chalmers.seacs.org Researchers have explored the use of photoactivatable moieties to control the activity of kinase inhibitors and other therapeutic agents. researchgate.net Designing derivatives of this compound that incorporate photoswitchable units could enable the development of photopharmacological tools and targeted therapies. For example, a derivative could be designed to be inactive until irradiated with light at the disease site, whereupon it would release the active drug.
Rational Design of Co-Crystals or Metal Complexes to Modulate Activity
The formation of co-crystals and metal complexes offers another promising avenue to modulate the physicochemical and biological properties of this compound. Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions. acs.org By selecting appropriate co-formers, it is possible to improve properties such as solubility, stability, and bioavailability. rsc.orgiucr.orgrsc.org
Furthermore, the pyridinyl and hydroxyl groups of the parent compound are potential sites for coordination with metal ions. The synthesis of metal complexes can lead to novel compounds with unique geometries and electronic properties, which may translate to enhanced or entirely new biological activities. researchgate.nettandfonline.comresearchgate.net For instance, metal complexes of benzofuran derivatives have been investigated for their potential as imaging agents and therapeutics. nih.govresearchgate.net The rational design of co-crystals and metal complexes, guided by an understanding of intermolecular interactions and coordination chemistry, could unlock new applications for the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 3-(Pyridin-2-yl)-1-benzofuran-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyridines with benzofuran precursors. For example, analogous syntheses of benzofuran derivatives employ Sonogashira coupling or Ullmann-type reactions to attach the pyridinyl group . Optimization includes:
- Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance yield (reported up to 75% in similar systems) .
- Temperature control : Reactions are typically conducted at 80–100°C in anhydrous DMF or THF to prevent side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Combine NMR, IR, and mass spectrometry :
- ¹H NMR : Look for characteristic signals:
- Pyridinyl protons: δ 8.50–8.70 (d, 1H, pyridine-H6), δ 7.30–7.60 (m, 2H, pyridine-H3/H4) .
- Benzofuran protons: δ 6.80–7.20 (m, aromatic H), δ 5.90–6.10 (s, 1H, furan-O adjacent proton) .
- IR : Peaks at ~1600 cm⁻¹ (C=N/C=C stretching) and ~1250 cm⁻¹ (C-O-C benzofuran) confirm the core structure .
- HRMS : Calculate exact mass (C₁₃H₉NO₂: 219.18 g/mol) to validate molecular ion peaks .
Q. What chromatographic techniques are optimal for purity assessment?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. For TLC monitoring, silica GF₂₅₄ plates with ethyl acetate/hexane (3:7) provide Rf ~0.5 . Purity >98% is achievable via preparative HPLC (retention time ~12–15 min under gradient elution) .
Q. How to mitigate oxidation of the hydroxyl group during synthesis?
- Methodological Answer :
Q. What solvent systems are suitable for crystallization?
- Methodological Answer : Ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures yield high-purity crystals. For X-ray-quality crystals, slow evaporation from DMSO/MeOH (1:5) at 4°C is recommended .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze:
- HOMO-LUMO gaps : Predict reactivity (e.g., electron-deficient pyridinyl vs. electron-rich benzofuran) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
Software: Gaussian 16 or ORCA, with solvent effects modeled via PCM (Polarizable Continuum Model) .
Q. How to resolve contradictions in reported spectroscopic data for analogous compounds?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in pyridinyl-benzofuran linkage) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (e.g., distinguishing pyridine H3/H4 from benzofuran protons) .
- Cross-validate with XRD : Compare experimental NMR shifts with crystallographic data to confirm assignments .
Q. What strategies enhance the compound’s stability in biological assays?
- Methodological Answer :
- Lyophilization : Prepare stable lyophilized powders for in vitro studies (use trehalose or mannitol as cryoprotectants) .
- pH buffering : Store solutions in PBS (pH 7.4) with 0.01% BSA to prevent aggregation .
- Light protection : Use amber vials to avoid photodegradation of the benzofuran moiety .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Substitution patterns : Synthesize derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃, -CH₃) groups on the benzofuran/pyridine rings .
- Bioisosteric replacements : Replace pyridine with isoquinoline or furan with thiophene to assess binding affinity changes .
- Assay selection : Use enzyme inhibition (e.g., kinase assays) or cellular viability (MTT) models to quantify activity .
Q. What in silico tools predict metabolic pathways for this compound?
- Methodological Answer : Use SwissADME or MetaPrint2D to predict Phase I/II metabolism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
